
Mal-amido-PEG8-val-gly-PAB-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-amido-PEG8-val-gly-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-glycine dipeptide, and a para-aminobenzyl (PAB) group with a free benzylic alcohol. The compound is designed to facilitate the attachment of drug payloads to antibodies, allowing for targeted delivery of therapeutic agents to specific cells, such as cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG8-val-gly-PAB-OH involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.
PEG Spacer Attachment: The hydrophilic PEG spacer is attached to the maleimide group through a nucleophilic substitution reaction.
Dipeptide Coupling: The valine-glycine dipeptide is coupled to the PEG spacer using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
PAB Group Addition: The PAB group is introduced by reacting the dipeptide-PEG intermediate with para-aminobenzyl alcohol under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce intermediates in bulk.
Purification: The intermediates are purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure purity and consistency
Análisis De Reacciones Químicas
Types of Reactions
Mal-amido-PEG8-val-gly-PAB-OH undergoes several types of chemical reactions:
Cleavage Reactions: The valine-glycine dipeptide is cleaved by cellular proteases, releasing the drug payload.
Substitution Reactions: The maleimide group reacts with free thiols on cysteine residues of proteins, forming stable thioether bonds
Common Reagents and Conditions
Cleavage Reactions: Cellular proteases under physiological conditions (pH 7.4, 37°C).
Substitution Reactions: Free thiols on cysteine residues in the presence of maleimide groups under mild conditions (pH 6.5-7.5, room temperature)
Major Products Formed
Cleavage Products: The drug payload is released from the linker.
Substitution Products: Stable thioether bonds are formed between the maleimide group and cysteine residues
Aplicaciones Científicas De Investigación
Mal-amido-PEG8-val-gly-PAB-OH has several scientific research applications:
Chemistry: Used as a linker in the synthesis of ADCs for targeted drug delivery.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Used in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapeutic agents.
Industry: Employed in the production of ADCs for pharmaceutical applications
Mecanismo De Acción
Mal-amido-PEG8-val-gly-PAB-OH exerts its effects through the following mechanism:
Attachment to Antibodies: The maleimide group covalently binds to free thiols on the cysteine residues of antibodies.
Targeted Delivery: The antibody-drug conjugate binds to specific cell surface antigens, facilitating targeted delivery of the drug payload.
Cleavage and Release: The valine-glycine dipeptide is cleaved by cellular proteases, releasing the drug payload within the target cells
Comparación Con Compuestos Similares
Mal-amido-PEG8-val-gly-PAB-OH is unique due to its cleavable PEG linker and specific dipeptide sequence. Similar compounds include:
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a valine-citrulline dipeptide and a microtubule inhibitor.
Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride: Features a shorter PEG spacer and different functional groups.
Pomalidomide-PEG2-azide: Contains a different drug payload and linker structure.
These compounds differ in their linker structures, drug payloads, and specific applications, highlighting the versatility and specificity of this compound .
Propiedades
IUPAC Name |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N5O15/c1-31(2)39(40(52)42-29-36(49)43-33-5-3-32(30-46)4-6-33)44-35(48)10-13-53-15-17-55-19-21-57-23-25-59-27-28-60-26-24-58-22-20-56-18-16-54-14-11-41-34(47)9-12-45-37(50)7-8-38(45)51/h3-8,31,39,46H,9-30H2,1-2H3,(H,41,47)(H,42,52)(H,43,49)(H,44,48)/t39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMNFIFBSFPRJ-KDXMTYKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N5O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)
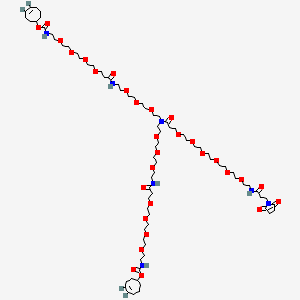
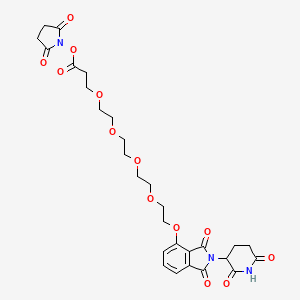
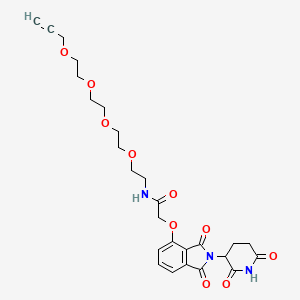
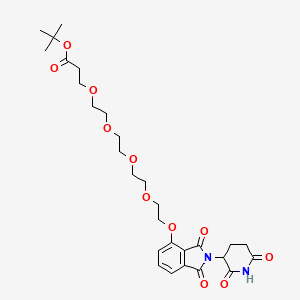


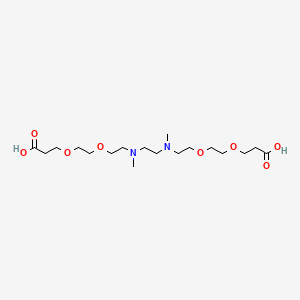





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)
